Physicochemical Property Differentiation: XLogP3-AA and Hydrogen Bond Donor/Acceptor Profile vs. Sildenafil Core
The target compound's physicochemical profile is fundamentally distinct from that of the PDE5 inhibitor Sildenafil, which shares the same core but with a 1-methyl-3-propyl-5-phenyl substitution. The 6-hydroxy-3-methyl derivative exhibits a computed XLogP3-AA of -0.6, indicating significantly higher hydrophilicity compared to Sildenafil's experimental logP of ~2.5 [1][2]. This difference is driven by the presence of a hydrogen bond donor (hydroxy group) and the absence of the lipophilic phenylsulfonylpiperazine moiety. For fragment-based drug discovery (FBDD), this lower lipophilicity and lower molecular weight (166.14 vs. 474.58 g/mol) make it a superior choice as a starting fragment compliant with the 'Rule of Three', reducing the risk of later-stage lipophilicity-driven attrition [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | Sildenafil: Experimental logP ~2.5; Other 1,3-dialkyl-5-phenyl analogs: XLogP typically >2.0 |
| Quantified Difference | At least 2.5 logP units lower, denoting a >100-fold difference in partition coefficient |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) vs. literature experimental logP values for PDE5 inhibitors |
Why This Matters
This confirms the compound's suitability as a Rule-of-Three-compliant fragment for FBDD, offering a distinct physicochemical starting point compared to the more complex, lipidic PDE5 inhibitors.
- [1] PubChem. (2026). Compound Summary for CID 283460: 6-Hydroxy-3-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. National Center for Biotechnology Information. View Source
- [2] DrugBank. (2024). Sildenafil: DrugBank Accession Number DB00203. View Source
